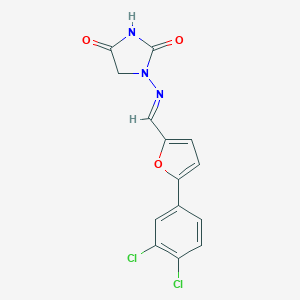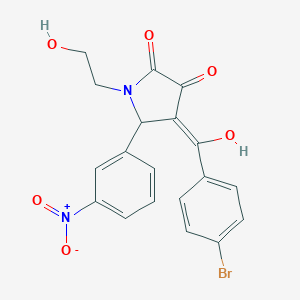
1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine, also known as TETNA, is a chemical compound that belongs to the class of amines. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in the level of serotonin in the brain, which is associated with the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase the levels of serotonin in the brain, leading to an antidepressant-like effect. It has also been found to reduce anxiety-like behavior and improve cognitive function. Additionally, it has been shown to reduce drug-seeking behavior in animals with a history of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine is its selectivity towards the serotonin system, which makes it a useful tool for studying the role of serotonin in various biological processes. However, one of the limitations of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine is its low solubility in water, which can make it challenging to administer in experiments.
Orientations Futures
There are several future directions for the research of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine. One potential area of research is the development of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine in the treatment of drug addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine involves a multi-step process that starts with the reaction of 2-naphthaldehyde with nitroethane in the presence of a catalyst, resulting in the formation of 1-(2-nitropropenyl)naphthalene. This compound is then reduced using sodium borohydride to form 1-(2-aminopropenyl)naphthalene. Finally, the amine group is protected using acetic anhydride to obtain 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine has shown promising results in various scientific research fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-amine has been used as a tool to study the central nervous system's function and behavior. In pharmacology, it has been studied for its potential as a novel therapeutic agent for the treatment of drug addiction.
Propriétés
Numéro CAS |
14342-36-0 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-amine |
InChI |
InChI=1S/C12H15N/c13-12-7-8-5-6-11(12)10-4-2-1-3-9(8)10/h1-4,8,11-12H,5-7,13H2 |
Clé InChI |
KEDDYAZGOUYPKC-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC1C3=CC=CC=C23)N |
SMILES canonique |
C1CC2C(CC1C3=CC=CC=C23)N |
Autres numéros CAS |
14507-51-8 |
Pictogrammes |
Health Hazard |
Synonymes |
2-ENDOAMINO-BENZOBICYCLO(2,2,2)-OCTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)

![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
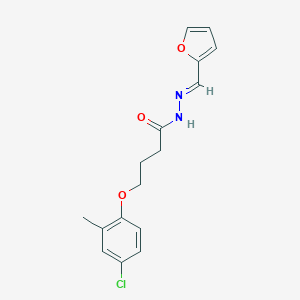
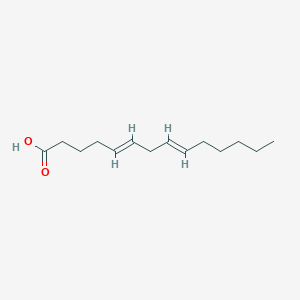
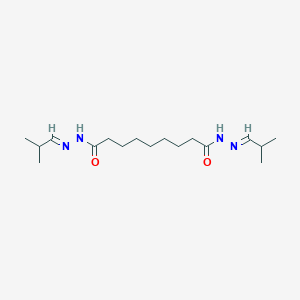

![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)
